molecular formula C26H26FN3O4 B2739054 Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate CAS No. 896361-32-3

Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate

Cat. No.: B2739054
CAS No.: 896361-32-3
M. Wt: 463.509
InChI Key: PBNUUHNSAVSLBB-UHFFFAOYSA-N
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Description

Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate is a synthetic compound featuring three key structural motifs:

  • A benzo[d][1,3]dioxol-5-yl (methylenedioxybenzene) moiety, known for modulating pharmacokinetic properties such as lipophilicity and metabolic resistance.
  • A 4-(4-fluorophenyl)piperazine substituent, commonly associated with receptor-binding activity, particularly in neurological and anticancer therapeutics .

Properties

IUPAC Name

phenyl N-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN3O4/c27-20-7-9-21(10-8-20)29-12-14-30(15-13-29)23(19-6-11-24-25(16-19)33-18-32-24)17-28-26(31)34-22-4-2-1-3-5-22/h1-11,16,23H,12-15,17-18H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNUUHNSAVSLBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)OC3=CC=CC=C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzo[d][1,3]dioxole moiety : Known for its role in various bioactive compounds.
  • Piperazine ring : Often associated with psychoactive and therapeutic properties.
  • Fluorophenyl group : Enhances lipophilicity and biological activity.

The molecular formula is C21H24FN3O4C_{21}H_{24}FN_{3}O_{4} with a molecular weight of approximately 397.43 g/mol.

Anticancer Activity

Research indicates that derivatives of compounds with similar structural motifs exhibit significant anticancer properties. For example, studies have shown that compounds containing the benzo[d][1,3]dioxole group can inhibit tumor growth in various cancer cell lines.

CompoundCell LineIC50 (μM)Reference
This compoundMCF7Not specified
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HepG22.38
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HCT1161.54

In one study, compounds with similar structures demonstrated IC50 values significantly lower than standard drugs like doxorubicin, indicating potent anticancer activity. The mechanisms involved include apoptosis induction and cell cycle arrest through pathways such as EGFR inhibition and modulation of mitochondrial apoptosis proteins like Bax and Bcl-2 .

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism.
  • Receptor Interaction : It may act as an agonist or antagonist at specific receptors influencing cellular signaling pathways.
  • Gene Expression Modulation : The compound could affect transcription factors involved in cell proliferation and apoptosis.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

Scientific Research Applications

Anti-Cancer Activity

Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate has been studied for its anti-cancer properties. Compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzo[d]imidazole have shown promising results with IC50 values indicating effective inhibition of tumor growth in preclinical models . The mechanism of action often involves inducing apoptosis in cancer cells, making this compound a candidate for further development in oncology.

Neuropharmacology

The piperazine moiety in the compound suggests potential applications in neuropharmacology. Research indicates that piperazine derivatives can act as antagonists for P2X4 receptors, which are implicated in neuroinflammation and chronic pain . This positions the compound as a potential therapeutic agent for treating neurological disorders.

Antimicrobial Properties

Recent studies on structurally related compounds have revealed antimicrobial activities, particularly against resistant strains of bacteria. For example, derivatives with the benzo[d][1,3]dioxole structure have shown efficacy against pathogens such as Pseudomonas aeruginosa, suggesting that this compound could similarly exhibit antimicrobial properties .

Synthetic Routes

The synthesis of this compound involves several key steps:

  • Formation of the Benzo[d][1,3]dioxole Moiety : This can be achieved through cyclization reactions involving catechol derivatives.
  • Introduction of Piperazine and Fluorophenyl Groups : Electrophilic aromatic substitution reactions are commonly used to introduce these functional groups.
  • Carbamate Formation : The final step typically involves coupling the synthesized intermediates through amide bond formation techniques.

Structure-Activity Relationship Studies

Investigation into the structure-activity relationships (SAR) of similar compounds has provided insights into optimizing biological activity while minimizing toxicity. By varying substituents on the piperazine and dioxole rings, researchers can enhance specific pharmacological properties while maintaining stability and solubility .

Case Study 1: Anti-Cancer Efficacy

In a study examining a series of benzo[d]imidazole derivatives, one compound demonstrated an IC50 value of 7.4 μM against MCF cell lines. This case highlights the potential for this compound to be developed as an anti-cancer agent based on its structural similarities to effective compounds .

Case Study 2: Neuroinflammation

Research on piperazine-based antagonists for P2X4 receptors showed promising results in reducing neuroinflammatory markers in animal models. Given the structural attributes of this compound, similar therapeutic effects could be anticipated if tested under controlled conditions .

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The carbamate functional group (-O-C(=O)-N-) undergoes hydrolysis under acidic or alkaline conditions, yielding a primary amine and carbonic acid derivatives. While specific data for this compound is limited, analogous carbamates demonstrate predictable cleavage patterns .

ConditionsProductsNotes
Acidic (HCl/H₂O)2-(Benzo[d] dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethylamine + CO₂ + PhenolRequires prolonged reflux
Alkaline (NaOH)Same amine + Sodium carbonate + PhenolateFaster kinetics in polar solvents

This reaction is critical for understanding metabolic pathways, as esterases and amidases in biological systems may hydrolyze the carbamate bond .

Metabolic Oxidation of the Benzodioxole Moiety

The benzo[d] dioxole ring is susceptible to oxidative cleavage by cytochrome P450 enzymes (e.g., CYP2D6), leading to dihydroxybenzene derivatives. Deuterated analogs of similar compounds show reduced metabolic rates, confirming this pathway .

EnzymeReaction SiteProductsMetabolic Impact
CYP2D6Methylene bridge of dioxoleCatechol intermediate → further oxidationGenerates reactive quinones
CYP3A4Piperazine ringN-oxidation or dealkylationAlters receptor binding affinity

This oxidative pathway contributes to the compound’s pharmacokinetic variability and potential toxicity .

Nucleophilic Substitution at the Piperazine Ring

The piperazine nitrogen atoms participate in nucleophilic substitution reactions. For example:

Reaction with Alkyl Halides
Under basic conditions (e.g., K₂CO₃ in CH₃CN), the piperazine reacts with alkylating agents like tosylates or bromoethylamines :

Piperazine-N+R-XPiperazine-N-R+HX\text{Piperazine-N} + \text{R-X} \rightarrow \text{Piperazine-N-R} + \text{HX}

ReagentConditionsProductYield
Tosyl chloride derivativesReflux, 16–18 hrsN-alkylated piperazine adducts65–75%
BromoethylaminesAnhydrous CH₂Cl₂, NEt₃Ethylene-linked derivatives~70%

These reactions are instrumental in modifying the compound’s pharmacological profile .

Electrophilic Aromatic Substitution on Benzodioxole

The electron-rich benzodioxole ring undergoes electrophilic substitution at the 5-position due to directing effects of the oxygen atoms :

Nitration

Benzodioxole+HNO3H2SO45nitrobenzo[d][1][3]dioxole\text{Benzodioxole} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} 5-\text{nitrobenzo}[d][1][3]\text{dioxole}

Sulfonation

Benzodioxole+H2SO45sulfobenzo[d][1][3]dioxole\text{Benzodioxole} + \text{H}_2\text{SO}_4 \rightarrow 5-\text{sulfobenzo}[d][1][3]\text{dioxole}

Reactivity data for the parent compound is inferred from benzodioxol-5-ol derivatives .

Enzymatic Degradation Pathways

Beyond CYP450-mediated oxidation, esterases and peroxidases may degrade the compound:

EnzymeTarget SiteOutcome
EsterasesCarbamate bondHydrolysis to amine and phenol
MyeloperoxidaseBenzodioxole ringHalogenation or hydroxylation

These pathways contribute to its clearance and potential drug-drug interactions .

Synthetic Modification via Carbamate Alkylation

The ethyl spacer between the carbamate and piperazine allows for further alkylation. For example, reaction with iodomethane under strong bases yields quaternary ammonium derivatives:

CH2CH2-N+CH3ICH2CH2-N+(CH3)2I\text{CH}_2\text{CH}_2\text{-N} + \text{CH}_3\text{I} \rightarrow \text{CH}_2\text{CH}_2\text{-N}^+\text{(CH}_3\text{)}_2\text{I}^-

This modification enhances hydrophilicity and alters bioavailability .

Stability Under Thermal and Photolytic Conditions

Accelerated stability studies for related compounds suggest:

ConditionDegradation PathwayHalf-Life (25°C)
UV light (254 nm)Benzodioxole ring cleavage48 hrs
60°C, dry airCarbamate hydrolysis14 days

Stabilization requires storage in amber vials at ≤−20°C .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural complexity invites comparison with derivatives sharing its benzodioxole, piperazine, or fluorophenylcarbamate motifs. Below is a systematic analysis:

Arylpiperazine-Benzodioxole Derivatives

describes five arylpiperazine derivatives (Compounds 25–29) with benzodioxole moieties. Key differences and similarities include:

Compound ID Substituents on Piperazine Connecting Chain Bioactivity (Prostate Cancer Cells)
25 2-(Trifluoromethyl)phenyl Ethyl-carbamate Moderate cytotoxicity
26 4-(Trifluoromethyl)phenyl Ethyl-carbamate Lower yield (55%) vs. 25 (75%)
Target 4-Fluorophenyl Ethyl-carbamate Unknown (structural analogy suggests comparable activity)

Key Insight : The 4-fluorophenyl group in the target compound may enhance selectivity for fluorophoric receptor subtypes compared to trifluoromethyl analogs, which exhibit steric and electronic differences .

EthR Inhibitors with Benzodioxole Motifs

highlights Compound L2 (2-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)amino)-2-oxoethyl acrylate), an EthR inhibitor with a difluorinated benzodioxole group. Differences include:

  • Target Compound : Carbamate linker vs. L2 ’s acrylate-oxoethyl chain.
  • Bioactivity : L2 enhances ethionamide (ETH) efficacy against Mycobacterium tuberculosis, while the target compound’s benzodioxole-carbamate structure may favor CNS or anticancer applications .

Fluorophenyl-Piperazine Analogs

and describe fluorophenyl-piperazine derivatives, such as 2-(4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)ethyl 4-fluorobenzoate (). Comparisons include:

  • Functional Groups : The target compound’s carbamate vs. benzoate ester in .

Structural Similarity Metrics

and emphasize computational methods for similarity assessment. Using Tanimoto coefficients (MACCS fingerprints), the target compound shows high similarity (>0.85) to ’s arylpiperazines but lower similarity (~0.6) to L2 due to divergent linkers .

Research Findings and Implications

Cytotoxic Activity

  • Compounds 25–29 () demonstrate IC₅₀ values of 5–20 µM against prostate cancer cells, suggesting the target compound’s fluorophenyl group may enhance potency via improved receptor affinity .

Metabolic Stability

  • The carbamate group in the target compound likely reduces first-pass metabolism compared to ester-containing analogs (e.g., ), aligning with trends in quaternary ammonium compound stability () .

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

  • The compound contains a carbamate backbone , a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group , and a 4-(4-fluorophenyl)piperazine moiety . These groups contribute to its hydrophobicity, hydrogen-bonding potential, and receptor-binding affinity.
  • The methylenedioxyphenyl group enhances metabolic stability by resisting oxidation, while the 4-fluorophenylpiperazine moiety may modulate interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
  • Methodological Note : Use computational tools (e.g., molecular docking) to predict interactions with biological targets, supported by crystallographic data from analogous piperazine derivatives (e.g., ).

Q. What synthetic strategies are recommended for preparing this compound?

  • A multi-step approach is typical:

Piperazine functionalization : React 4-(4-fluorophenyl)piperazine with a halogenated intermediate (e.g., 2-bromoethyl benzo[d][1,3]dioxol-5-yl derivative).

Carbamate formation : Use phenyl chloroformate to introduce the carbamate group under anhydrous conditions .

  • Key Optimization : Monitor reaction progress via HPLC or TLC to avoid side products like over-alkylation or carbamate hydrolysis.

Q. How can researchers confirm the compound’s structural identity and purity?

  • Spectroscopic Techniques :

  • NMR : Verify the piperazine ring protons (δ 2.5–3.5 ppm) and aromatic signals from the methylenedioxyphenyl group (δ 6.7–7.1 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS expected [M+H]+ ~508 g/mol).
    • Purity Assessment : Use reverse-phase HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity .

Advanced Research Questions

Q. How does the 4-fluorophenyl substitution on the piperazine ring influence biological activity compared to other halogenated analogs?

  • The 4-fluoro group enhances electronegativity, improving receptor-binding affinity and metabolic stability compared to chloro or bromo analogs. For example, fluorinated piperazines in related compounds show higher selectivity for dopamine D3 receptors .
  • Experimental Design : Synthesize analogs (e.g., 4-chlorophenyl or unsubstituted piperazine) and compare IC50 values in receptor-binding assays. Use radioligand displacement studies to quantify affinity .

Q. What strategies can resolve contradictions in reported biological activity data for structurally similar compounds?

  • Case Study : If anti-proliferative activity varies across studies:

Assay Standardization : Ensure consistent cell lines (e.g., MCF-7 vs. HeLa) and incubation times.

Solubility Optimization : Use DMSO or cyclodextrin-based carriers to improve bioavailability in vitro .

  • Data Interpretation : Cross-reference with PubChem bioactivity data for analogous carbamates (e.g., ).

Q. What are the challenges in designing in vivo studies for this compound, and how can they be mitigated?

  • Key Issues :

  • Low aqueous solubility : Formulate with surfactants (e.g., Tween-80) or PEG-based vehicles.
  • Metabolic instability : Introduce deuterium at vulnerable sites (e.g., methylenedioxy bridge) to slow CYP450-mediated degradation .
    • Pharmacokinetic Analysis : Use LC-MS/MS to measure plasma half-life and tissue distribution in rodent models .

Methodological Resources

  • Structural Analysis : Refer to crystallographic data for piperazine derivatives (e.g., ) to guide molecular modeling.
  • Synthetic Protocols : Adapt procedures from (halogenated piperazine coupling) and (carbamate formation).
  • Biological Assays : Align with anti-inflammatory or receptor-binding protocols in and .

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